1h-Indole-4,7-diamine dihydrochloride

Medicinal Chemistry Formulation Development Aqueous Assay

Sourcing structurally precise indole diamines for reproducible IDO1 inhibitor synthesis often introduces variability through isomer mismatches or inconsistent salt stoichiometry. This compound resolves that risk. - Confirmed ≥98% purity crystalline dihydrochloride salt ensures precise stoichiometric control in multi-step derivatizations. - Enhanced aqueous solubility (≥25 mg/mL) eliminates DMSO or co-solvent artifacts in enzymatic and cellular screening assays. - The fixed 4,7-diamine substitution pattern preserves the electronic and hydrogen-bonding profile essential for target engagement, avoiding confounding variables inherent in positional isomers.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
Cat. No. B11886884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indole-4,7-diamine dihydrochloride
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl
InChIInChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H
InChIKeyLZKHSPZUADSTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-4,7-diamine Dihydrochloride: Specifications & Procurement


1H-Indole-4,7-diamine dihydrochloride (CAS: 1998216-25-3) is a salt form of an indole diamine . The compound has the molecular formula C8H11Cl2N3 and a molecular weight of 220.10 g/mol . It is typically supplied as a crystalline solid with a purity of ≥98% . The dihydrochloride salt enhances aqueous solubility compared to the free base , a critical attribute for applications requiring dissolution in aqueous buffers or biological media.

Aqueous Workflow
Salt form reported to enhance aqueous solubility for buffer or biological media preparation.
Reproducibility
Crystalline solid with specified purity supports lot-to-lot consistency for synthesis or screening.
Indole Scaffold
4,7-diamine substitution pattern on indole core defines its molecular recognition profile.

Differentiation from Other Indole Diamines


Substituting 1H-Indole-4,7-diamine dihydrochloride with another indole diamine—whether a positional isomer, a different salt form, or a structurally related analog—can introduce uncontrolled experimental variables. The specific placement of the two amine groups at the 4- and 7-positions of the indole core dictates its electronic distribution, hydrogen-bonding capacity, and molecular recognition profile . Moreover, the dihydrochloride salt confers distinct physicochemical properties, such as enhanced aqueous solubility and improved crystallinity, which directly affect handling, dissolution kinetics, and formulation reproducibility . Even a change to the free base would alter the protonation state and could impact the compound's interaction with biological targets or its performance in aqueous reaction conditions. The following quantitative evidence details the specific differentiators that warrant selecting this exact entity over its closest analogs.

Positional Isomer or Analog
Risk Different amine placement may shift electronic distribution and hydrogen-bonding capacity.
Impact Molecular recognition profile and target interaction may not transfer directly.
Free Base or Other Salt
Risk Protonation state and dissolution kinetics may differ significantly.
Impact Aqueous solubility and formulation reproducibility may be altered, requiring re-validation.

Quantitative Evidence of Differentiation


Aqueous Solubility vs. Free Base

The dihydrochloride salt form of 1H-Indole-4,7-diamine exhibits significantly improved solubility in water compared to the free base. While the free base has limited aqueous solubility, the dihydrochloride is reported to be freely soluble in water, with a solubility of at least 25 mg/mL [1]. This is a critical differentiator for researchers requiring the compound to be in solution for biological assays or synthetic transformations.

Aqueous Solubility
Cross-study comparable
Target (Salt) ≥25 mg/mL
Free Base Limited
Difference Freely soluble vs. limited
Supports aqueous media preparation for reproducible bioassays.
Data to verify; reported lower bound at room temperature.
Medicinal Chemistry Formulation Development Aqueous Assay

Purity and Crystalline Form vs. Free Base

Vendor specifications indicate that 1H-Indole-4,7-diamine dihydrochloride is supplied as a crystalline solid with a minimum purity of 98% . In contrast, the free base is often reported at a lower standard purity of 95% . The dihydrochloride's defined crystalline form and higher purity can reduce batch-to-batch variability and simplify analytical characterization.

Purity & Crystalline Form
Cross-study comparable
≥98% (crystalline)
+ ≥3 pp higher than typical free base (95%)
Defined form may reduce batch variability and simplify characterization.
Supplier specification review; free base purity is class-level inference.
Analytical Chemistry Quality Control Procurement Specification

Molecular Weight & Formula vs. Analogs

The molecular weight of 1H-Indole-4,7-diamine dihydrochloride is 220.10 g/mol, with the formula C8H11Cl2N3 . This distinguishes it from the free base (147.18 g/mol, C8H9N3) and from other isomeric indole diamines such as 1H-Indole-2,3-diamine dihydrochloride, which has a different molecular weight and formula due to the different substitution pattern [1]. For precise stoichiometric calculations in synthesis or assay preparation, this exact mass must be used.

Molecular Identity
Head-to-head
Target (Salt) 220.10 g/mol
Free Base 147.18 g/mol
Difference +72.92 g/mol
Exact mass required for precise stoichiometric calculations.
Theoretical value; isomer mass/formula will differ.
Compound Identification Inventory Management Reaction Stoichiometry

1H-Indole-4,7-diamine Dihydrochloride Applications


IDO1 Inhibitor Scaffold

The 1H-Indole-4,7-diamine core, as present in this compound, is a structural component of certain indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1]. Its dihydrochloride salt form provides the aqueous solubility necessary for initial biochemical and cellular screening assays in this therapeutic area.

Synthesis of Complex Indole Derivatives

The two amine groups at the 4- and 7-positions serve as synthetic handles for further derivatization. The crystalline dihydrochloride salt offers a stable, high-purity starting material for multi-step synthesis of more complex indole derivatives, where precise stoichiometry is critical .

Aqueous Biological Assays

For experiments involving enzymes, receptors, or cellular assays that must be conducted in aqueous buffers, the high water solubility of the dihydrochloride salt (≥25 mg/mL) makes it the form of choice. This property ensures the compound is fully dissolved and bioavailable in the test system, avoiding the confounding effects of precipitates [2].

Application
Selection Property
Validation Focus
IDO1 Pathway Probe Research
Indole-4,7-diamine scaffold context
Aqueous solubility for biochemical screening assays
Derivatization Synthesis
Dual amine handles at 4- and 7-positions
Stoichiometric control and starting material purity
Aqueous Biological Assays
Freely soluble salt form
Complete dissolution to avoid precipitate artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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